6-(3-Formylphenyl)picolinaldehyde
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Overview
Description
6-(3-Formylphenyl)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It features a formyl group attached to the phenyl ring, which is further connected to a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Formylphenyl)picolinaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Formylphenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: 6-(3-Carboxyphenyl)picolinic acid.
Reduction: 6-(3-Hydroxyphenyl)picolinaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(3-Formylphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Formylphenyl)picolinaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can be studied using techniques such as molecular docking and spectroscopy .
Comparison with Similar Compounds
- Picolinaldehyde (Pyridine-2-carboxaldehyde)
- Nicotinaldehyde (Pyridine-3-carboxaldehyde)
- Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
Comparison: In contrast, other picolinaldehydes may lack the additional formyl group, limiting their reactivity and application scope .
Properties
Molecular Formula |
C13H9NO2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(3-formylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14-13/h1-9H |
InChI Key |
MGVBAJYNONKMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C=O |
Origin of Product |
United States |
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